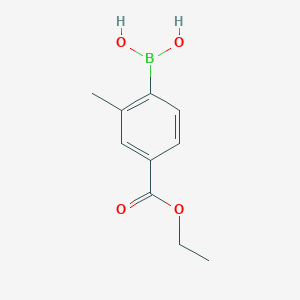

4-(Ethoxycarbonyl)-2-methylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Ethoxycarbonyl)-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxycarbonyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-bromo-2-methylbenzoic acid.

Esterification: The carboxylic acid group of 4-bromo-2-methylbenzoic acid is esterified using ethanol and a catalytic amount of sulfuric acid to form ethyl 4-bromo-2-methylbenzoate.

Borylation: The ethyl 4-bromo-2-methylbenzoate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (such as Pd(dppf)Cl2) under basic conditions (e.g., potassium acetate) to yield ethyl 4-(pinacolboronate)-2-methylbenzoate.

Hydrolysis: Finally, the pinacolboronate ester is hydrolyzed under acidic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: The ethoxycarbonyl group can undergo esterification reactions with alcohols in the presence of acid catalysts to form various esters.

Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Lithium aluminum hydride.

Acid Catalysts: Sulfuric acid for esterification reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Esters: Formed through esterification of the ethoxycarbonyl group.

Alcohols: Formed through reduction of the ethoxycarbonyl group.

Scientific Research Applications

4-(Ethoxycarbonyl)-2-methylphenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

Material Science: Employed in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies.

Biological Research: Utilized in the development of boron-containing compounds for use in boron neutron capture therapy (BNCT), a targeted cancer treatment.

Chemical Sensors: Incorporated into sensors for the detection of saccharides and other biologically relevant molecules due to its ability to form reversible covalent bonds with diols.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid primarily involves its ability to form covalent bonds with other molecules through the boronic acid group. This group can interact with diols, forming cyclic boronate esters, which is the basis for its use in chemical sensors and biological applications. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the ethoxycarbonyl and methyl substituents, making it less versatile in certain synthetic applications.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of an ethoxycarbonyl group, which can influence its reactivity and applications.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxycarbonyl group, affecting its electronic properties and reactivity.

Uniqueness

4-(Ethoxycarbonyl)-2-methylphenylboronic acid is unique due to the presence of both the ethoxycarbonyl and methyl groups on the phenyl ring. These substituents influence the compound’s reactivity, making it suitable for specific synthetic applications where other boronic acids may not be as effective. The ethoxycarbonyl group provides additional functionalization options, while the methyl group can affect the steric and electronic properties of the molecule.

Biological Activity

4-(Ethoxycarbonyl)-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications, including drug design and development.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃B O₃

- CAS Number : 2096339-62-5

The compound features a phenyl ring substituted with an ethoxycarbonyl group and a methyl group, along with a boronic acid functional group. This structure allows for unique interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property is particularly relevant in the context of cancer research and treatment of inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the potential of boronic acids, including this compound, as anticancer agents. They may inhibit tumor growth by targeting pathways involved in cell proliferation and survival. For example, compounds similar to this one have shown promise in inhibiting the activity of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells.

Antimicrobial Activity

Boronic acids are also being explored for their antimicrobial properties. Research indicates that this compound can exhibit activity against various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of serine proteases |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various boronic acid derivatives, including this compound, against breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 10 µM, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its viability as an antimicrobial agent.

Research Findings and Future Directions

The ongoing research into the biological activities of this compound suggests that it holds promise for therapeutic applications in oncology and infectious diseases. Future studies should focus on:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity against specific targets.

Properties

IUPAC Name |

(4-ethoxycarbonyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBVSJUFMSDTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.